Halogen Leaving-Group Reactivity: 4-Bromo vs. 4-Chloro Substitution in Thiophene-Sulfinamide Cross-Coupling Substrates
The 4-bromothiophene substituent on the target compound provides superior oxidative addition reactivity toward Pd(0) catalysts compared to the analogous 4-chlorothiophene derivative. In Pd-catalyzed Suzuki–Miyaura couplings of aryl halides, the relative rate of oxidative addition follows the established order: Ar-I > Ar-Br >> Ar-Cl [1]. While no published head-to-head kinetic study specifically compares 4-bromo- vs. 4-chloro-N-tert-butanesulfinyl ketimines, the intrinsic C–Br bond dissociation energy in 2-bromothiophene is significantly lower than that of the C–Cl bond in 2-chlorothiophene, facilitating more efficient catalyst turnover under standard coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 90 °C) [2]. This translates to the target compound enabling cross-coupling diversification steps that the 4-chloro analog may fail to undergo or require harsher conditions to achieve.
| Evidence Dimension | Relative oxidative addition reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–Br bond: intrinsically reactive toward Pd(0) oxidative addition (general order I > Br >> Cl) |
| Comparator Or Baseline | 4-Chlorothiophene analog: C–Cl bond requires activated ligands or elevated temperatures for efficient oxidative addition |
| Quantified Difference | Approximately 10²–10³ fold difference in oxidative addition rate (Br vs. Cl) for aryl halides based on general class behavior [1] |
| Conditions | General Pd(0)-catalyzed Suzuki–Miyaura conditions; no compound-specific kinetic study identified |
Why This Matters
Procurement of the bromo derivative over the chloro analog avoids the need for specialized, often expensive, catalyst systems required for C–Cl activation, streamlining route scouting and scale-up feasibility.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95, 2457–2483. View Source
- [2] Suzuki Coupling using Sulfinamide substrates. Fig. 5, Nature Communications, 2024, 15, 5225. View Source
